4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its intricate molecular structure It falls under the category of heterocyclic compounds, featuring indole and pyrazolone as core components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of Intermediate Pyridinyl-Indole Derivative: : The initial step involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde with indole under basic conditions to form the pyridinyl-indole derivative.
Cyclization to Pyrazol-3-one Core: : This intermediate then undergoes cyclization with hydrazine or its derivatives under acidic or neutral conditions to yield the pyrazol-3-one core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound might leverage similar synthetic routes but optimized for scale and efficiency. Techniques such as continuous flow chemistry and catalysis might be employed to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions including:
Oxidation: : This compound can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or metal catalysts, leading to oxidized derivatives.
Reduction: : Reduction reactions can convert certain functional groups within the compound, using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can participate in substitution reactions, both nucleophilic and electrophilic, facilitated by reagents like halogens or strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) under dry solvent conditions.
Substitution: : Halogenating agents, strong nucleophiles (e.g., Grignard reagents).
Major Products
The major products from these reactions depend on the specific conditions and reagents used, leading to oxidized derivatives, reduced compounds, or substituted analogs.
Scientific Research Applications
Chemistry
This compound is used as a precursor in the synthesis of complex molecules, serving as a building block in organic synthesis. Its unique structure allows it to participate in diverse chemical reactions.
Biology
In biological research, it serves as a probe to study enzymatic activities and protein-ligand interactions due to its specific binding capabilities.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Industrially, it is used in the development of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action for 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. This can modulate biological pathways and cellular processes, making it valuable in therapeutic applications.
Comparison with Similar Compounds
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique combination of indole and pyrazolone structures, which confer distinct chemical and biological properties.
Similar Compounds
1H-Indole-3-carboxaldehyde: : A simpler indole derivative used in organic synthesis.
3,5-dichloro-2-pyridinylhydrazine: : A pyridine derivative involved in similar chemical transformations.
4,5-dihydro-1H-pyrazol-3-one: : A core structure found in various bioactive compounds.
This compound's unique molecular structure and versatile reactivity make it a valuable entity in various scientific domains, paving the way for innovative research and applications.
Properties
IUPAC Name |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N4O/c18-13-5-9(17(19,20)21)6-22-15(13)25-8-12(11-7-23-24-16(11)26)10-3-1-2-4-14(10)25/h1-8H,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSMJGQFMPDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CNNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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